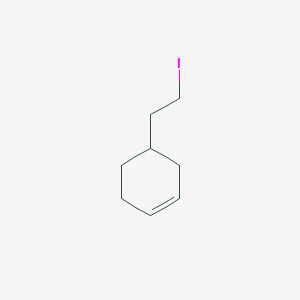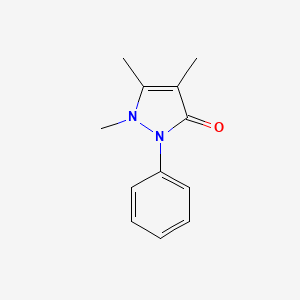
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in pharmaceutical and chemical industries. This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction mechanism involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of phenyl hydrazine and ethyl acetoacetate as starting materials is common, and the reaction is typically carried out at temperatures ranging from 0-78°C for 1-16 hours. The yields of the product can range from 66-100%, depending on the specific reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolones.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole and pyrazolone derivatives, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing oxidative damage to cells and tissues. This antioxidant activity is particularly important in protecting the brain from ischemic damage .
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
3-Amino-1-phenyl-2-pyrazolin-5-one: Used as a raw material for the synthesis of other organic compounds and as a hair conditioner.
Uniqueness: 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
5677-84-9 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1,4,5-trimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)13(3)14(12(9)15)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
QICABJKBSHCINA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



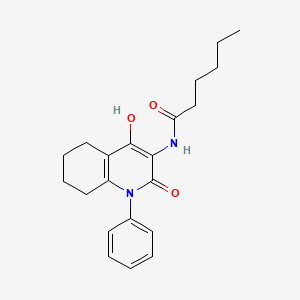
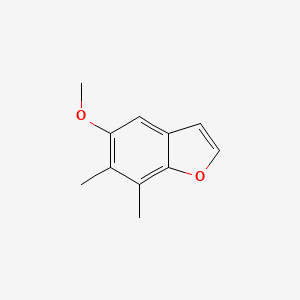
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
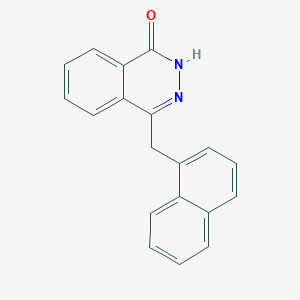
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
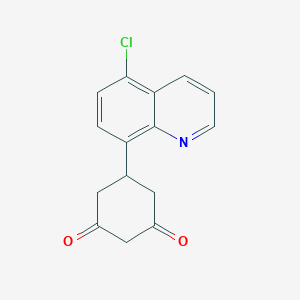
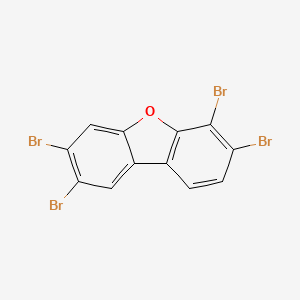
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
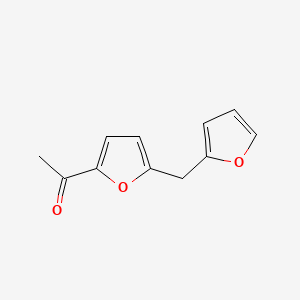
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
